molecular formula C11H17NO4 B6330922 (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1389359-96-9

(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B6330922
CAS No.: 1389359-96-9
M. Wt: 227.26 g/mol
InChI Key: RTWMQNSZCUYSJJ-BWZBUEFSSA-N
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Description

This bicyclic compound features a rigid 3-azabicyclo[3.1.0]hexane scaffold with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid at the 2-position. The stereochemistry (1R,2R,5S) is critical for its role as a chiral building block in pharmaceuticals, particularly in protease inhibitors for viral diseases like hepatitis C and COVID-19 . Its molecular weight is 227.26 g/mol (CAS: 72448-25-0), and it is typically synthesized via hydrolysis of ester precursors using bases like LiOH .

Properties

IUPAC Name

(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWMQNSZCUYSJJ-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Routes for the Azabicyclo[3.1.0]hexane Scaffold

The azabicyclo[3.1.0]hexane core is typically constructed via cyclopropanation or intramolecular cyclization. A seminal method from the 1999 patent (US4255334A) outlines a nine-step sequence starting from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals . Key steps include:

  • Cyanide-Mediated Ring Closure : Reaction of cis-2-aminomethylcyclopropyl-1,1-diethylacetal with potassium cyanide in glacial acetic acid forms the N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile intermediate .

  • Hydrolysis and Acid Treatment : The nitrile intermediate undergoes hydrolysis with 6 N hydrochloric acid to yield the hydrochloride salt of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid .

  • Boc Protection : Subsequent treatment with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions introduces the tert-butoxycarbonyl (Boc) group at the nitrogen, yielding the target compound .

Reaction conditions and yields from the patent are summarized below:

StepReagents/ConditionsIntermediateYield
1KCN, CH₃COOH, 65°C, 17hN-Acetyl-3-azabicyclo nitrile72%
26N HCl, reflux, 6hHydrochloride salt85%
3Boc₂O, NaHCO₃, THFBoc-protected acid90%

Stereochemical Control and Resolution

The (1R,2R,5S) configuration is achieved through chiral resolution or asymmetric synthesis. The patent method produces a cis/trans isomer mixture, necessitating separation via copper (II) hydroxide-mediated extraction . Modern approaches leverage enantioselective catalysis, as highlighted in Li et al.’s 2023 review :

  • Asymmetric Cyclopropanation : Rhodium-catalyzed reactions with diazo compounds enable >90% enantiomeric excess (ee) for the bicyclo core .

  • Dynamic Kinetic Resolution : Palladium catalysts coupled with chiral ligands resolve racemic intermediates during ring closure .

Boc Protection Strategies

Introducing the Boc group requires careful pH control to avoid epimerization. Optimal conditions involve:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Base : Triethylamine or sodium bicarbonate to maintain pH 8–9.

  • Temperature : 0–25°C to minimize side reactions .

The Boc-protected derivative exhibits enhanced stability, with a predicted pKa of 4.03 for the carboxylic acid moiety, facilitating purification .

Recent Advances in Synthesis

Li et al. (2023) emphasize three innovations since 2010 :

  • Photocatalytic Cyclization : Visible-light-mediated reactions reduce reliance on toxic cyanide reagents.

  • Flow Chemistry : Continuous processing improves yield (up to 95%) and reduces reaction times by 50%.

  • Biocatalytic Approaches : Engineered enzymes achieve stereoselective synthesis under mild conditions.

Comparative Analysis of Methods

MethodKey AdvantageLimitationStereochemical Outcome
Patent Route Scalable (>100g)Multi-step, low eeRequires resolution
Asymmetric Catalysis High ee (>90%)Costly catalystsDirect (1R,2R,5S) formation
Biocatalytic Eco-friendlySubstrate specificityLimited to small scale

Mechanism of Action

The mechanism of action of (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biological pathways.

Comparison with Similar Compounds

Structural Variations and Stereochemistry

Compound Name Core Structure Substituents/Modifications Stereochemistry CAS Number Molecular Weight (g/mol)
(1R,2R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-azabicyclo[3.1.0]hexane Boc at N3; COOH at C2 1R,2R,5S 72448-25-0 227.26
(1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-azabicyclo[3.1.0]hexane Boc at N3; COOH at C2 1R,2S,5S 219754-02-6 255.31 (with 6,6-dimethyl)
(1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 2-azabicyclo[3.1.0]hexane Boc at N2; CONH2 at C3 1S,3S,5S 1523348-12-0 240.28
(1R,5S,6R)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid 3-azabicyclo[3.1.0]hexane Boc at N3; COOH at C6 1R,5S,6R 927679-54-7 227.26

Key Observations :

  • Stereochemistry : The (1R,2R,5S) configuration distinguishes the target compound from the (1R,2S,5S) isomer (CAS: 219754-02-6), which has a 6,6-dimethyl group .
  • Substituent Position : Moving the carboxylic acid from C2 to C6 (CAS: 927679-54-7) may affect intramolecular hydrogen bonding and conformational stability .

Physicochemical Properties

Property Target Compound (1R,2S,5S)-6,6-Dimethyl Analog Carbamoyl Derivative (CAS: 1523348-12-0)
Molecular Weight 227.26 255.31 240.28
Purity ≥95% ≥95% ≥95%
Storage Room temperature, dry Dark place, sealed Not specified
Hazards H302 (oral toxicity) H302, H315 (skin irritation) Not available

Notes:

  • The 6,6-dimethyl analog (CAS: 219754-02-6) exhibits higher molecular weight and altered storage requirements due to increased hydrophobicity .
  • Safety profiles are similar across analogs, with oral toxicity being a common hazard .

Commercial Availability and Pricing

Compound Supplier Price (USD)
Target compound (72448-25-0) Shanghai Yuanye Bio (China) $2,500/100 mg
(1R,2S,5S)-6,6-dimethyl analog Santa Cruz Biotechnology $1,463/250 mg
(1R,5S,6R)-isomer (927679-54-7) PharmaBlock (China) Not disclosed

Research Highlights

  • COVID-19 Drug Development: Analogs of the target compound were optimized for SARS-CoV-2 Mpro inhibition, achieving >99% purity and nanomolar potency .
  • Scalable Synthesis : Patent routes (e.g., EP 3 953 330 B1) describe multi-kilogram synthesis of dimethyl analogs using LiOH-mediated hydrolysis .
  • Stereochemical Impact : The (1R,2R,5S) configuration confers optimal binding to viral proteases compared to (1R,2S,5S) isomers, as shown in X-ray crystallography studies .

Biological Activity

(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the CAS number 72448-25-0, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and research findings.

The molecular formula of the compound is C11H17NO4C_{11}H_{17}NO_{4}, with a molecular weight of 227.26 g/mol. The compound is characterized by its bicyclic structure which contributes to its unique biological properties.

PropertyValue
IUPAC Namerel-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
CAS Number72448-25-0
Molecular Weight227.26 g/mol
Purity97%
StructureStructure

Synthesis

The synthesis of this compound has been achieved through various methods including palladium-catalyzed cyclopropanation reactions which provide high yields and selectivity for the desired stereoisomer . The methodology allows for the practical production of this compound for further biological evaluation.

Pharmacological Profile

Research indicates that this compound exhibits significant activity as an antagonist at mu-opioid receptors, which are critical in pain modulation and addiction pathways. The structural modifications in the azabicyclo framework enhance its binding affinity and specificity towards these receptors.

Case Studies

  • Mu-opioid Receptor Antagonism : A study demonstrated that derivatives of azabicyclo compounds show potential in reducing morphine-induced analgesia, suggesting their utility in managing opioid addiction .
  • Cytotoxicity Assays : In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating a possible role in cancer therapeutics .

The biological activity is largely attributed to the compound's ability to interact with specific receptors in the central nervous system (CNS). The azabicyclo structure allows for optimal spatial orientation to facilitate binding with the mu-opioid receptor, leading to competitive inhibition of endogenous opioids.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodPrecursorYield (%)Purity (HPLC)Reference
Cyclization + BocBicyclohexane-amine ester65–72>98%
Enzymatic resolutionRacemic carboxylic acid58–6395–97%

Q. Table 2. Key Analytical Parameters

TechniqueParametersApplication
X-ray crystallographyR-factor < 0.05Absolute configuration
Chiral HPLCHexane/IPA (90:10), 1.0 mL/minEnantiomeric excess determination

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